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For Researchers, Scientists, and Drug Development Professionals

Introduction
Single-molecule RNA fluorescence in situ hybridization (smFISH) has revolutionized the study

of gene expression, enabling the visualization and quantification of individual RNA molecules

within their native cellular context. This powerful technique provides crucial spatial and

quantitative information that is often lost in bulk RNA analysis methods. The core of smFISH

lies in the design and application of fluorescently labeled oligonucleotide probes that bind to

target RNA sequences. Over the years, significant advancements in probe technology have led

to the development of novel designs that offer enhanced sensitivity, specificity, and multiplexing

capabilities. This guide provides a comprehensive overview of the core principles, experimental

protocols, and comparative performance of various in situ hybridization probes for single-

molecule RNA imaging.

Core Principles of Single-Molecule RNA FISH
The fundamental principle of smFISH involves the use of multiple, short, fluorescently labeled

oligonucleotide probes that bind along the length of a target RNA molecule. The cumulative

fluorescence from these probes bound to a single RNA molecule is bright enough to be

detected as a diffraction-limited spot by fluorescence microscopy. The number of spots per cell
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corresponds to the number of RNA molecules, providing a direct measure of gene expression

at the single-cell level.

Novel In Situ Hybridization Probe Technologies
Several distinct probe technologies have been developed to address various challenges in

single-molecule RNA imaging, such as improving signal-to-noise ratio, enabling detection of

short RNAs, and increasing multiplexing capacity.

Standard Single-Molecule FISH (smFISH) Probes (e.g.,
Stellaris®)
Standard smFISH probes are sets of short (typically 20-nucleotide) DNA oligonucleotides, each

labeled with a single fluorophore. A pool of up to 48 such probes is designed to hybridize along

the length of the target RNA. This direct labeling approach is simple and robust, providing a

quantitative readout of RNA abundance.

Key Features:

Direct Detection: No enzymatic amplification steps are required.

Quantitative: The number of spots directly corresponds to the number of RNA molecules.

Multiplexing: Different RNA species can be detected simultaneously by using spectrally

distinct fluorophores for each probe set.

Branched DNA (bDNA) Probes (e.g., RNAscope®)
The RNAscope® technology utilizes a unique probe design and signal amplification system to

achieve high sensitivity and specificity. The core of this technology is the "double Z" probe

design, which consists of two independent oligonucleotides linked by a spacer. Both Z probes

must bind to the target RNA in tandem for signal amplification to occur, which significantly

reduces off-target noise. Signal amplification is achieved through a series of hybridization steps

that create a branched DNA structure, to which a large number of fluorescently labeled probes

can bind.

Key Features:
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High Sensitivity and Specificity: The double Z probe design minimizes non-specific binding.

Signal Amplification: The branched DNA structure allows for significant signal enhancement,

enabling the detection of low-abundance transcripts.

Single-Molecule Detection: Each dot represents a single RNA molecule.

Multiplexed Error-Robust FISH (MERFISH)
MERFISH is a massively multiplexed smFISH technique that allows for the simultaneous

imaging of hundreds to thousands of different RNA species in single cells. This method uses a

combinatorial labeling approach where each RNA species is assigned a unique binary barcode.

In a series of sequential hybridization rounds, different subsets of RNAs are labeled, and the

combination of signals across the rounds reveals the identity of each RNA molecule.

Key Features:

Massive Multiplexing: Capable of imaging thousands of RNA species simultaneously.

High Accuracy: Incorporates error-robust barcodes to minimize misidentification of RNAs.

Spatial Genomics: Provides spatially resolved transcriptomic data.

High-Throughput smFISH (HT-smFISH)
HT-smFISH is a cost-effective and scalable method for imaging hundreds to thousands of

single endogenous RNA molecules in a high-throughput format, such as 96-well plates. This

technique utilizes in vitro transcribed RNA probes generated from a large pool of unlabeled

oligonucleotides, which significantly reduces the cost compared to commercially available DNA

probe sets.

Key Features:

Cost-Effective: Uses unlabeled oligonucleotides and in vitro transcription to generate probes.

High-Throughput: Amenable to screening applications in multi-well plates.
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Flexible Design: Probe sets can be easily designed and generated for a large number of

RNA species.

High-Fidelity Amplified FISH (amp-FISH)
Amp-FISH is a technique that provides enhanced signal amplification with high fidelity by

utilizing pairs of interacting binary probes with strategically placed hairpins. The hybridization of

these probes to the target sequence triggers a conformational change that initiates a

hybridization chain reaction (HCR), leading to significant signal amplification. This method is

designed to suppress signal generation from non-specifically bound probes, thereby improving

the signal-to-background ratio.

Key Features:

High Signal-to-Background Ratio: Suppresses amplification from non-specifically bound

probes.

Enhanced Sensitivity: Enables the detection of small or low-abundance RNA targets.

Single-Nucleotide Variation (SNV) Discrimination: Can be designed to distinguish between

alleles with single-nucleotide differences.

Quantitative Data Presentation
Table 1: Comparison of In Situ Hybridization Probe
Technologies
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Feature

Standard
smFISH
(e.g.,
Stellaris®)

Branched
DNA
(bDNA)
(e.g.,
RNAscope
®)

MERFISH HT-smFISH amp-FISH

Probe Type

Multiple

short, directly

labeled DNA

oligos

Double Z-

probes with

branched

DNA

amplification

Combinatorial

ly barcoded

probes

In vitro

transcribed

RNA probes

Binary hairpin

probes with

HCR

amplification

Signal

Amplification

None (direct

detection)

Branched

DNA

amplification

None

(combinatoria

l labeling)

None (direct

detection)

Hybridization

Chain

Reaction

(HCR)

Reported

Signal

Enhancement

N/A

Spots 100-

fold brighter

than non-

amplified

methods

N/A N/A

Significantly

enhanced

signal-to-

background

ratio

Multiplexing

Capacity

Low to

moderate

(typically 2-4

targets)

Moderate (up

to 4 targets)

Very high

(hundreds to

thousands of

targets)

High

(hundreds to

thousands of

targets)

Moderate

(several

targets)

Key

Advantage

Simplicity,

quantitative

High

sensitivity

and

specificity

Massive

multiplexing,

spatial

genomics

Cost-

effective,

high-

throughput

High signal-

to-

background,

SNV

discrimination

Primary

Application

Absolute

RNA

quantification

in single cells

Detection of

low-

abundance

RNA, clinical

pathology

Spatially

resolved

transcriptomi

cs

High-

throughput

screening

Detection of

low-

abundance

RNA, allele-
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specific

expression

Experimental Protocols
Standard smFISH Protocol (Adherent Cells)
This protocol is a general guideline for performing smFISH on adherent cells using

commercially available probe sets like Stellaris®.

Materials:

Coverslips with cultured adherent cells

Phosphate-Buffered Saline (PBS)

4% Formaldehyde in PBS

70% Ethanol

Wash Buffer A (e.g., 10% Formamide in 2x SSC)

Hybridization Buffer (e.g., 10% Formamide, 10% Dextran Sulfate in 2x SSC)

smFISH Probes

DAPI solution

Antifade Mounting Medium

Procedure:

Fixation: Wash cells with PBS, then fix with 4% formaldehyde for 10 minutes at room

temperature.

Permeabilization: Wash cells with PBS, then permeabilize with 70% ethanol for at least 1

hour at 4°C.

Hybridization:
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Wash cells with Wash Buffer A for 5 minutes.

Incubate cells with Hybridization Buffer containing the smFISH probes (typically 125 nM) in

a humidified chamber at 37°C for 4-16 hours.

Washing:

Wash cells with Wash Buffer A for 30 minutes at 37°C.

Briefly wash with Wash Buffer B (e.g., 0.1% Tween-20 in 2x SSC).

Staining and Mounting:

Stain nuclei with DAPI solution for 5 minutes.

Mount the coverslip on a microscope slide using an antifade mounting medium.

Imaging: Image the sample on a fluorescence microscope equipped with appropriate filters.

RNAscope® Protocol (Fresh-Frozen Tissue)
This is a condensed workflow for the RNAscope® Fluorescent Multiplex Assay on fresh-frozen

tissue sections.

Materials:

Fresh-frozen tissue sections on slides

10% Neutral Buffered Formalin (NBF)

Ethanol series (50%, 70%, 100%)

RNAscope® Hydrogen Peroxide

RNAscope® Target Retrieval Reagent

RNAscope® Protease IV

RNAscope® Probes
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RNAscope® Amplification Reagents (Amp 1-4)

RNAscope® HRP-C1, C2, C3

RNAscope® Multiplex TSA Buffers and Fluorophores

DAPI

Prolong Gold Antifade Mountant

Procedure:

Fixation: Fix slides in 10% NBF for 15 minutes at 4°C.

Dehydration: Dehydrate slides through an ethanol series (50%, 70%, 100% for 5 minutes

each).

Pretreatment:

Treat with Hydrogen Peroxide for 10 minutes at room temperature.

Perform target retrieval by boiling slides in Target Retrieval Reagent for 5 minutes.

Digest with Protease IV for 30 minutes at 40°C.

Probe Hybridization: Hybridize with target probes for 2 hours at 40°C.

Signal Amplification:

Perform sequential hybridization with Amp 1, 2, and 3 for 30, 15, and 30 minutes

respectively at 40°C.

Develop HRP signal for each channel sequentially using HRP-C1, C2, C3 and

corresponding TSA fluorophores.

Counterstain and Mount: Stain with DAPI and mount with ProLong Gold Antifade Mountant.

Imaging: Image on a fluorescence microscope.
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MERFISH Protocol (General Workflow)
This protocol outlines the major steps in a MERFISH experiment.

Materials:

Fixed and permeabilized cells on a coverslip

Encoding Probes

Readout Probes

Hybridization Buffers

Imaging Buffer

Bleaching Buffer

Automated fluidics system and fluorescence microscope

Procedure:

Encoding Probe Hybridization: Hybridize the sample with a library of encoding probes that

target the RNAs of interest. Each encoding probe contains a target-binding sequence and

multiple readout sequences that form a unique barcode.

Sequential Imaging:

Flow in the first set of fluorescently labeled readout probes that bind to a specific set of

readout sequences on the encoding probes.

Image all fields of view.

Photobleach the fluorophores.

Repeat this process for all subsequent sets of readout probes until all bits of the barcodes

have been imaged.

Data Analysis:
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Decode the binary barcodes for each RNA molecule to identify the transcript.

Map the spatial distribution of all identified RNAs within the cells.

Visualizations
Experimental Workflow for Standard smFISH

To cite this document: BenchChem. [[Novel In Situ Hybridization Probe] for single-molecule
RNA imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556575#novel-in-situ-hybridization-probe-for-
single-molecule-rna-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15556575#novel-in-situ-hybridization-probe-for-single-molecule-rna-imaging
https://www.benchchem.com/product/b15556575#novel-in-situ-hybridization-probe-for-single-molecule-rna-imaging
https://www.benchchem.com/product/b15556575#novel-in-situ-hybridization-probe-for-single-molecule-rna-imaging
https://www.benchchem.com/product/b15556575#novel-in-situ-hybridization-probe-for-single-molecule-rna-imaging
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15556575?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

